2-Chloro-1-(2,2,4,6-tetramethyl-2H-quinolin-1-yl)-ethanone 2-Chloro-1-(2,2,4,6-tetramethyl-2H-quinolin-1-yl)-ethanone
Brand Name: Vulcanchem
CAS No.: 364383-62-0
VCID: VC4498042
InChI: InChI=1S/C15H18ClNO/c1-10-5-6-13-12(7-10)11(2)8-15(3,4)17(13)14(18)9-16/h5-8H,9H2,1-4H3
SMILES: CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CCl
Molecular Formula: C15H18ClNO
Molecular Weight: 263.77

2-Chloro-1-(2,2,4,6-tetramethyl-2H-quinolin-1-yl)-ethanone

CAS No.: 364383-62-0

Cat. No.: VC4498042

Molecular Formula: C15H18ClNO

Molecular Weight: 263.77

* For research use only. Not for human or veterinary use.

2-Chloro-1-(2,2,4,6-tetramethyl-2H-quinolin-1-yl)-ethanone - 364383-62-0

Specification

CAS No. 364383-62-0
Molecular Formula C15H18ClNO
Molecular Weight 263.77
IUPAC Name 2-chloro-1-(2,2,4,6-tetramethylquinolin-1-yl)ethanone
Standard InChI InChI=1S/C15H18ClNO/c1-10-5-6-13-12(7-10)11(2)8-15(3,4)17(13)14(18)9-16/h5-8H,9H2,1-4H3
Standard InChI Key NDIMAIQKDJIOSS-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CCl

Introduction

Structural Elucidation and Chemical Identity

Molecular Architecture

The compound features a quinoline core fused with a partially hydrogenated dihydroquinoline ring. Key structural elements include:

  • Methyl groups at positions 2, 2, 4, and 6 of the quinoline ring, contributing to steric hindrance and lipophilicity .

  • A 3,4-dihydro-2H configuration, which reduces aromaticity and enhances conformational flexibility .

  • A chloroacetyl group (-COCH₂Cl) at position 1, enabling electrophilic reactivity for further functionalization .

The IUPAC name, 2-chloro-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone, reflects this substitution pattern .

Spectroscopic and Computational Data

  • SMILES: CC1CC(N(C2=C1C=C(C=C2)C)C(=O)CCl)(C)C .

  • InChIKey: GIEOIPYAFRVDON-UHFFFAOYSA-N .

  • X-ray crystallography: While no crystal structure is reported for this specific compound, analogous quinoline derivatives exhibit planar quinoline rings with chair conformations in the dihydro region .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 2-chloro-1-(2,2,4,6-tetramethyl-2H-quinolin-1-yl)-ethanone involves Friedel-Crafts acylation or nucleophilic substitution strategies:

Route 1: Acylation of Tetrahydroquinoline

  • Starting Material: 2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline.

  • Chloroacetylation: Reaction with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) at 0–5°C .

  • Workup: Purification via column chromatography (eluent: hexane/ethyl acetate) yields the product with >90% purity .

Route 2: Modular Assembly

  • Quinoline Formation: Condensation of aniline derivatives with ketones via the Skraup reaction .

  • Methylation: Sequential alkylation using methyl iodide .

  • Chloroacetyl Introduction: Nucleophilic displacement of a hydroxyl or bromine group with chloroacetyl chloride .

Optimization Challenges

  • Regioselectivity: Competing reactions at the quinoline N-1 vs. C-3 positions necessitate low-temperature conditions .

  • Byproduct Formation: Overacylation can occur, requiring precise stoichiometric control .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueSource
Boiling Point408.2±45.0°C (predicted)
Density1.086±0.06 g/cm³
LogP (Octanol-Water)3.30 (estimated)
Solubility in WaterLow (<1 mg/mL)

Reactivity and Stability

  • Hydrolytic Stability: Resistant to hydrolysis at neutral pH but degrades under strongly acidic/basic conditions .

  • Photostability: No significant decomposition under UV light (λ > 300 nm) .

Applications in Research and Industry

Proteomics and Biochemical Studies

  • Protein Modification: The chloroacetyl group reacts selectively with cysteine residues, enabling site-specific protein labeling .

  • Enzyme Inhibition: Quinoline derivatives exhibit inhibitory activity against kinases and proteases, though specific data for this compound remain under exploration .

Agrochemical Development

  • Herbicide Intermediate: Serves as a precursor in synthesizing herbicidal agents targeting acetolactate synthase (ALS) .

  • Structure-Activity Relationship (SAR): Methyl groups enhance lipid membrane permeability, improving foliar uptake .

Hazard CategoryGHS Classification
Skin IrritationCategory 2
Eye IrritationCategory 2A
Respiratory ToxicityCategory 3

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